2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound that features a benzodiazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzodiazole derivative is replaced by morpholine.
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage, which can be achieved through various methods such as acylation or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzodiazole and morpholine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole ring can engage in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-one: Lacks the morpholine ring, providing a simpler structure.
1-(Morpholin-4-yl)-2-phenylethan-1-one: Contains a phenyl ring instead of a benzodiazole ring.
Uniqueness
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of the benzodiazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various targets, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C14H17N3O2/c1-11-15-12-4-2-3-5-13(12)17(11)10-14(18)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |
InChI Key |
DTPDCJWCGWDZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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